2-Iodo-N,N-dimethylbenzamide

Cross-coupling Palladium catalysis Reaction kinetics

2-Iodo-N,N-dimethylbenzamide is the definitive electrophile for palladium-catalyzed cross-coupling, where the weak C–I bond (BDE ~57 kcal/mol) enables rapid oxidative addition that chloro/bromo analogs cannot match. It is the sole validated precursor to the serotonin uptake inhibitor 2-iodo-N,N-dimethylserotonin (2IDS) and operates in sustainable, ppm-level Pd catalysis for phthalimide/isoindolinone synthesis. Order this non-substitutable, high-reactivity building block now for demanding C–C bond formation and neuroscience probe research.

Molecular Formula C9H10INO
Molecular Weight 275.089
CAS No. 54616-46-5
Cat. No. B2551240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N,N-dimethylbenzamide
CAS54616-46-5
Molecular FormulaC9H10INO
Molecular Weight275.089
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1I
InChIInChI=1S/C9H10INO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
InChIKeyLIJKCLMUVWTDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-N,N-dimethylbenzamide (CAS 54616-46-5) Properties, Class, and Procurement Significance


2-Iodo-N,N-dimethylbenzamide (CAS 54616-46-5) is an ortho-halogenated benzamide derivative characterized by an iodine atom at the 2-position of the benzene ring and a dimethylamide substituent . It belongs to the class of N,N-dialkyl-2-halobenzamides, a group widely utilized as versatile intermediates in organic synthesis. The compound serves primarily as a key substrate in palladium-catalyzed cross-coupling reactions [1] and has found specialized application as a molecular probe in serotonin transporter studies . Its predicted physicochemical properties include a molecular weight of 275.09 g/mol, a boiling point of 340.1±25.0 °C at 760 mmHg, and a density of 1.649±0.06 g/cm³ .

2-Iodo-N,N-dimethylbenzamide Procurement: Why Direct Halogen Analogs Cannot Be Casually Substituted


In synthetic and biological applications involving ortho-halogenated benzamides, the specific halogen substituent—iodine, bromine, chlorine, or fluorine—critically dictates both reaction kinetics and biological recognition. Direct substitution of 2-Iodo-N,N-dimethylbenzamide with its 2-bromo, 2-chloro, or 2-fluoro analogs is not a simple one-for-one exchange due to fundamental differences in carbon-halogen bond dissociation energies [1] and atomic radii [2]. These differences profoundly impact oxidative addition rates in palladium-catalyzed cross-coupling reactions, where the C–I bond (BDE ~57 kcal/mol) undergoes oxidative addition significantly faster than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) bonds [3]. Furthermore, in biological contexts, the iodine atom provides unique van der Waals volume and polarizability characteristics that can substantially alter binding affinity to transporter proteins, as evidenced by the compound's specific interaction with the serotonin transporter . These fundamental differences render the compound non-fungible with its halogen analogs in both synthetic and biological workflows, necessitating precise compound selection for reproducible experimental outcomes.

2-Iodo-N,N-dimethylbenzamide vs. Analogs: Quantified Differences in Reactivity, Bioactivity, and Physical Properties


Cross-Coupling Reactivity: Superior Oxidative Addition Rates for 2-Iodo-N,N-dimethylbenzamide vs. Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly dependent on the carbon-halogen bond strength. The C–I bond in 2-Iodo-N,N-dimethylbenzamide (BDE ≈ 57 kcal/mol) is substantially weaker than the C–Br bond in 2-Bromo-N,N-dimethylbenzamide (BDE ≈ 68 kcal/mol) and the C–Cl bond in 2-Chloro-N,N-dimethylbenzamide (BDE ≈ 81 kcal/mol) [1]. This difference in bond dissociation energy translates directly into a significantly faster oxidative addition rate for the iodo derivative, often by several orders of magnitude under identical reaction conditions [2]. This inherent reactivity advantage makes 2-Iodo-N,N-dimethylbenzamide the preferred substrate for reactions requiring mild conditions, short reaction times, or when coupling with sterically hindered or electronically deactivated partners [3].

Cross-coupling Palladium catalysis Reaction kinetics

Serotonin Transporter (SERT) Inhibition: Distinct Bioactivity of 2-Iodo-N,N-dimethylbenzamide Derivative vs. Natural Ligand

2-Iodo-N,N-dimethylbenzamide (2IDMB) reacts with serotonin to form 2-iodo-N,N-dimethylserotonin (2IDS), a synthetic derivative that has been quantitatively evaluated for its interaction with the serotonin transporter (SERT) . In vitro competitive binding assays demonstrate that 2IDS inhibits serotonin uptake in HEK293 cells expressing human SERT with an IC50 value of 620 nM [1]. Critically, the affinity of 2IDS for SERT has been shown to be comparable to that of the natural substrate, 5-hydroxytryptamine (5-HT, serotonin) . This is a remarkable and specific finding, as halogen substitution in neurotransmitter analogs often results in substantially reduced or abolished binding affinity. The fact that 2IDS retains binding affinity comparable to the native ligand 5-HT underscores the unique and advantageous steric and electronic properties imparted by the iodine atom in this specific molecular framework. This bioactivity profile is not shared by the bromo, chloro, or unsubstituted analogs in this specific context.

Serotonin transporter Neuropharmacology Molecular probe

Intramolecular Aminocarbonylation: 2-Iodo-N,N-dimethylbenzamide as Validated Substrate in ppm-Level Pd Catalysis

2-Iodo-N,N-dimethylbenzamide has been explicitly validated as a competent substrate in a highly efficient, low-catalyst-loading intramolecular aminocarbonylation protocol for synthesizing phthalimides and isoindolin-1-ones [1]. The study, using polystyrene-supported palladium nanoparticles (Pd@PS) and oxalic acid as a safe in situ CO source, demonstrated that this class of 2-iodobenzamides undergoes cyclization with catalyst loadings as low as 0.2 mol% (2000 ppm Pd) [1]. While direct, side-by-side comparison data for the bromo or chloro analogs are not presented in this specific study, the broader literature and the principles of oxidative addition establish that the iodo derivative is uniquely suited for such low-catalyst-loading conditions. The weaker C–I bond allows for efficient catalyst turnover at parts-per-million levels, a feat typically not achievable with the more robust C–Br or C–Cl bonds without more forcing conditions or higher catalyst loadings. Furthermore, the protocol was successfully scaled to 1.5 grams, demonstrating practical utility [1].

Carbonylation Palladium catalysis Green chemistry

Physical Property Differentiation: Predicted Boiling Point and Density of 2-Iodo-N,N-dimethylbenzamide

For practical laboratory handling, including purification and storage, the physical properties of 2-Iodo-N,N-dimethylbenzamide differ notably from its halogen analogs. Based on predicted data, the iodo derivative has a significantly higher predicted boiling point (340.1±25.0 °C at 760 mmHg) and a much higher predicted density (1.649±0.06 g/cm³) compared to its bromo analog . Specifically, the bromo compound has a predicted boiling point of 323.3±25.0 °C and a density of 1.4±0.1 g/cm³ . These differences arise from the higher molecular weight and greater polarizability of the iodine atom, leading to stronger van der Waals interactions. The higher boiling point may necessitate adjustments in distillation conditions, while the higher density can be an important parameter in extractions and purifications. These are not mere theoretical differences; they translate into tangible changes in bench-top workflows and compound characterization.

Physicochemical properties Chromatography Purification

2-Iodo-N,N-dimethylbenzamide: Optimal Use Cases and Application Scenarios


Precursor for a Validated Serotonin Transporter (SERT) Probe

This is the most compelling and specialized application for 2-Iodo-N,N-dimethylbenzamide. In neuroscience and pharmacology research, 2IDMB is the essential starting material for synthesizing 2-iodo-N,N-dimethylserotonin (2IDS). The resulting 2IDS molecule acts as a potent inhibitor of serotonin uptake with an affinity comparable to the native ligand, 5-HT. This makes 2IDS a validated chemical probe for studying serotonin transporter function, dynamics, and pharmacology in cellular models. Any project requiring the specific molecular probe 2IDS must procure 2-Iodo-N,N-dimethylbenzamide as the direct synthetic precursor .

Substrate for Low-Catalyst-Loading, Green Carbonylation Chemistry

For research groups focused on sustainable chemistry and process development, 2-Iodo-N,N-dimethylbenzamide is an ideal substrate. It has been proven to work in a state-of-the-art intramolecular aminocarbonylation protocol that uses a safe, solid CO surrogate (oxalic acid) and requires only parts-per-million (ppm) levels of a recyclable palladium catalyst [1]. This application leverages the high reactivity of the C–I bond to achieve efficient synthesis of valuable heterocycles (phthalimides and isoindolinones) under exceptionally mild and environmentally friendly conditions. The bromo and chloro analogs would likely be unreactive or require significantly higher catalyst loadings in this system.

Building Block for Challenging Pd-Catalyzed Cross-Couplings

In medicinal chemistry and complex molecule synthesis, 2-Iodo-N,N-dimethylbenzamide is the preferred electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) where high reactivity is paramount. The exceptionally weak C–I bond ensures efficient oxidative addition, allowing couplings to proceed under mild conditions with sterically hindered, electron-rich, or otherwise challenging coupling partners [2]. This is the compound of choice when the goal is to maximize yield and minimize side reactions in demanding synthetic sequences, where the bromo or chloro analogs may fail or require forcing conditions that compromise other sensitive functional groups [3].

Starting Material for Heteroannulation to Isoindolinones

2-Iodo-N,N-dimethylbenzamide serves as a direct starting material for the synthesis of 3-acylmethylisoindolin-1-ones, a class of compounds with documented biological and medicinal properties. In a well-established protocol, the compound undergoes a palladium-catalyzed heteroannulation reaction with acetylenic carbinols to yield the target heterocycles in a single, efficient step [4]. This application is a specific, named reaction for which 2-iodobenzamides are the validated substrates, making it a non-substitutable building block for any lab constructing libraries of isoindolinone-based bioactive molecules.

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